2-(2,6-Dimethylmorpholin-4-yl)cyclobutan-1-ol
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Overview
Description
2-(2,6-Dimethylmorpholin-4-yl)cyclobutan-1-ol is an organic compound with the molecular formula C10H19NO2 This compound features a cyclobutanol ring substituted with a 2,6-dimethylmorpholine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylmorpholin-4-yl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with 2,6-dimethylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of high-pressure reactors and advanced purification techniques to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylmorpholin-4-yl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
2-(2,6-Dimethylmorpholin-4-yl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylmorpholin-4-yl)cyclobutan-1-ol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The morpholine ring and cyclobutanol moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Dimethylmorpholin-4-yl)ethanamine
- 2-(2,6-Dimethylmorpholin-4-yl)propanol
Uniqueness
2-(2,6-Dimethylmorpholin-4-yl)cyclobutan-1-ol is unique due to the presence of the cyclobutanol ring, which imparts distinct chemical and physical properties compared to other similar compounds
Properties
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-7-5-11(6-8(2)13-7)9-3-4-10(9)12/h7-10,12H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLMMBKPFMRYCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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